(E)-1-(1,3-benzodioxol-5-yl)-1,2,5,5,5-pentadeuterio-4-(deuteriomethyl)-4-(trideuteriomethyl)pent-1-en-3-one
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Overview
Description
1-(3,4-Methylenedioxyphenyl)-4,4-dimethyl-d6-pent-1-en-3-one-d3 is a synthetic compound that belongs to the class of methylenedioxyphenyl derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of 1-(3,4-Methylenedioxyphenyl)-4,4-dimethyl-d6-pent-1-en-3-one-d3 makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
The synthesis of 1-(3,4-Methylenedioxyphenyl)-4,4-dimethyl-d6-pent-1-en-3-one-d3 involves several steps, starting with the preparation of the methylenedioxyphenyl precursor. One common method involves the oxidation of isosafrole in an acid medium, followed by the reduction of 1-(3,4-methylenedioxyphenyl)-2-nitropropene . The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Industrial production methods for this compound typically involve large-scale synthesis using controlled conditions to ensure high purity and yield. The use of advanced techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) is common to monitor the synthesis process and ensure the quality of the final product .
Chemical Reactions Analysis
1-(3,4-Methylenedioxyphenyl)-4,4-dimethyl-d6-pent-1-en-3-one-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium borohydride (NaBH4) for reduction and potassium permanganate (KMnO4) for oxidation . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride typically produces alcohols .
Scientific Research Applications
The compound 1-(3,4-Methylenedioxyphenyl)-4,4-dimethyl-d6-pent-1-en-3-one-d3 has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various methylenedioxyphenyl derivatives, which are important in the development of pharmaceuticals and agrochemicals . In biology, this compound is studied for its potential effects on cellular processes and its interactions with biological molecules . In medicine, it is investigated for its potential therapeutic properties, including its use as an anti-inflammatory and anti-cancer agent . Additionally, in the industrial sector, it is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1-(3,4-Methylenedioxyphenyl)-4,4-dimethyl-d6-pent-1-en-3-one-d3 involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of enzymes and receptors involved in various biochemical processes . For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting the metabolic pathways in which these enzymes are involved . Additionally, the compound can interact with cellular receptors, leading to changes in cell signaling and gene expression .
Comparison with Similar Compounds
1-(3,4-Methylenedioxyphenyl)-4,4-dimethyl-d6-pent-1-en-3-one-d3 is similar to other methylenedioxyphenyl derivatives, such as 3,4-methylenedioxyamphetamine (MDA) and 3,4-methylenedioxymethamphetamine (MDMA) . it is unique in its specific structural modifications, which confer distinct chemical and biological properties. For instance, the presence of the dimethyl and deuterium substitutions in 1-(3,4-Methylenedioxyphenyl)-4,4-dimethyl-d6-pent-1-en-3-one-d3 can affect its reactivity and interactions with biological molecules . Similar compounds include 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP2P) and 1-(3,4-methylenedioxyphenyl)-1-propanamine .
Properties
Molecular Formula |
C14H16O3 |
---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
(E)-1-(1,3-benzodioxol-5-yl)-1,2,5,5,5-pentadeuterio-4-(deuteriomethyl)-4-(trideuteriomethyl)pent-1-en-3-one |
InChI |
InChI=1S/C14H16O3/c1-14(2,3)13(15)7-5-10-4-6-11-12(8-10)17-9-16-11/h4-8H,9H2,1-3H3/b7-5+/i1D,2D3,3D3,5D,7D |
InChI Key |
LXFNQCGNCFRKRR-DBQGQJAZSA-N |
Isomeric SMILES |
[2H]CC(C(=O)/C(=C(\[2H])/C1=CC2=C(C=C1)OCO2)/[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)(C)C(=O)C=CC1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
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